Ethyl 4-iodo-5-methylpicolinate
Description
Ethyl 4-iodo-5-methylpicolinate is a halogenated picolinate ester characterized by an iodine substituent at the 4-position and a methyl group at the 5-position of the pyridine ring. This compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile intermediate. Its iodine substituent enhances electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl ester group improves solubility in organic solvents compared to free carboxylic acids. However, structural analogs (e.g., ethyl 4-chloro-5-methylpicolinate) provide indirect insights into its reactivity and properties .
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
ethyl 4-iodo-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10INO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3 |
InChI Key |
RPVRWMMLVUSVRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)I)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-iodo-5-methylpicolinate can be synthesized through various methods. One common approach involves the iodination of 5-methylpicolinic acid followed by esterification with ethanol. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodo-5-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Conversion to 4-iodo-5-methylpicolinic acid.
Reduction: Formation of 4-iodo-5-methylpicolinyl alcohol.
Scientific Research Applications
Ethyl 4-iodo-5-methylpicolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-iodo-5-methylpicolinate involves its interaction with specific molecular targets and pathways. For instance, its iodine moiety can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which may interact with enzymes or receptors involved in metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Similarity scores derived from structural and functional overlap using cheminformatics tools (e.g., Tanimoto index).
Physicochemical Properties
- Boiling Point and Solubility: this compound’s larger molecular weight (307.12 g/mol) and iodine substituent likely increase its melting point compared to chloro analogs (e.g., 229.67 g/mol for ethyl 4-chloro-5-methylpicolinate). The ethyl ester group improves lipophilicity, making it preferable for reactions requiring non-aqueous media.
- Stability : Iodo compounds are typically photosensitive and require storage in amber vials, whereas chloro analogs are more stable under ambient conditions .
Research Findings and Industrial Relevance
- Medicinal Chemistry: this compound serves as a precursor for bioactive molecules. For example, 4-aminophenoxy derivatives of picolinamides (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) are intermediates in kinase inhibitor synthesis .
- Agricultural Applications: Halogenated picolinates are explored for antifungal activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
